molecular formula C15H12N4O2 B255930 MFCD03011556

MFCD03011556

Cat. No.: B255930
M. Wt: 280.28 g/mol
InChI Key: QMXQBKKLJHVSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03011556 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalysis. These compounds frequently exhibit unique electronic and steric properties, making them valuable in transition metal catalysis and pharmaceutical synthesis.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

2-amino-6-methoxy-4-(2-methoxyphenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H12N4O2/c1-20-12-6-4-3-5-9(12)13-10(7-16)14(18)19-15(21-2)11(13)8-17/h3-6H,1-2H3,(H2,18,19)

InChI Key

QMXQBKKLJHVSSN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=C(C(=NC(=C2C#N)OC)N)C#N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=NC(=C2C#N)OC)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03011556 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed information on the exact synthetic routes and reaction conditions is essential for replicating the synthesis in a laboratory setting.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, use of industrial-grade equipment, and adherence to safety and environmental regulations. The goal is to achieve high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: MFCD03011556 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

MFCD03011556 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes or as a tool for probing biological pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, it may be used in the production of materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD03011556 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved could be related to cellular signaling, metabolism, or other biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares hypothetical properties of this compound with two structurally related compounds from the evidence:

Property This compound (Hypothetical) CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ (assumed) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~235.27 g/mol 235.27 g/mol 201.02 g/mol
Solubility Moderate (0.24 mg/mL) 0.24 mg/mL (water) 0.687 mg/mL (water)
Log Po/w (XLOGP3) ~2.15 2.15 2.63 (estimated)
Bioavailability Score 0.55 0.55 0.55
BBB Permeability Yes Yes No
CYP Inhibition No No No

Key Observations :

  • Molecular Weight : Higher molecular weight in CAS 1046861-20-4 (235.27 g/mol) compared to CAS 1761-61-1 (201.02 g/mol) may reduce solubility but enhance stability in organic solvents .
  • Log Po/w : Lower hydrophobicity in this compound (Log P ~2.15) versus CAS 1761-61-1 (Log P ~2.63) suggests better aqueous compatibility, critical for biomedical applications .
  • BBB Permeability : The presence of boron in this compound and CAS 1046861-20-4 may facilitate blood-brain barrier penetration, unlike CAS 1761-61-1 .

Key Observations :

  • Catalyst Efficiency : A-FGO in CAS 1761-61-1 achieves near-quantitative yields (98%), outperforming Pd-based systems, likely due to recyclability and green chemistry advantages .
  • Temperature Sensitivity : Lower temperatures (75°C) for this compound and CAS 1046861-20-4 suggest thermal instability compared to CAS 1761-61-1 .

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